molecular formula C6H5NO4 B12358148 4-hydroxy-6-oxo-3H-pyridine-3-carboxylic acid

4-hydroxy-6-oxo-3H-pyridine-3-carboxylic acid

Cat. No.: B12358148
M. Wt: 155.11 g/mol
InChI Key: RQJFKJRGKPFSKJ-UHFFFAOYSA-N
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Description

4-Hydroxy-6-oxo-3H-pyridine-3-carboxylic acid, also known as 6-hydroxynicotinic acid, is a heterocyclic organic compound with the molecular formula C6H5NO4. This compound is a derivative of nicotinic acid and features a pyridine ring substituted with hydroxyl and carboxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-6-oxo-3H-pyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of 6-hydroxynicotinic acid using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions. Another method includes the cyclization of appropriate precursors, such as 3-pyridinecarboxylic acid derivatives, under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-oxo-3H-pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-6-oxo-3H-pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-hydroxy-6-oxo-3H-pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-6-oxo-3H-pyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H5NO4

Molecular Weight

155.11 g/mol

IUPAC Name

4-hydroxy-6-oxo-3H-pyridine-3-carboxylic acid

InChI

InChI=1S/C6H5NO4/c8-4-1-5(9)7-2-3(4)6(10)11/h1-3,8H,(H,10,11)

InChI Key

RQJFKJRGKPFSKJ-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)C=C(C1C(=O)O)O

Origin of Product

United States

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